molecular formula C8H15KO3 B1450582 Potassium 5-hydroxy-2-propylpentanoate CAS No. 1803567-07-8

Potassium 5-hydroxy-2-propylpentanoate

Cat. No.: B1450582
CAS No.: 1803567-07-8
M. Wt: 198.3 g/mol
InChI Key: UPAHGNFRCRHSLX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 5-hydroxy-2-propylpentanoate can be synthesized through the neutralization of 5-hydroxy-2-propylpentanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain the potassium salt in solid form .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Potassium 5-hydroxy-2-propylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Potassium 5-hydroxy-2-propylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 5-hydroxy-2-propylpentanoate involves the modulation of neurotransmitter levels in the brain. It enhances gamma-aminobutyric acid (GABA) levels, which helps to stabilize neuronal activity and prevent seizures. The compound also inhibits voltage-gated sodium channels, reducing neuronal excitability . These actions contribute to its effectiveness in treating epilepsy and bipolar disorder.

Comparison with Similar Compounds

Uniqueness: Potassium 5-hydroxy-2-propylpentanoate is unique due to its specific potassium salt form, which may offer different pharmacokinetic properties compared to other salts like sodium valproate. This can influence its absorption, distribution, metabolism, and excretion in the body, potentially leading to variations in therapeutic efficacy and side effect profiles.

Properties

IUPAC Name

potassium;5-hydroxy-2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3.K/c1-2-4-7(8(10)11)5-3-6-9;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAHGNFRCRHSLX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCO)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 5-hydroxy-2-propylpentanoate
Reactant of Route 2
Potassium 5-hydroxy-2-propylpentanoate
Reactant of Route 3
Reactant of Route 3
Potassium 5-hydroxy-2-propylpentanoate
Reactant of Route 4
Reactant of Route 4
Potassium 5-hydroxy-2-propylpentanoate
Reactant of Route 5
Potassium 5-hydroxy-2-propylpentanoate
Reactant of Route 6
Potassium 5-hydroxy-2-propylpentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.